5-Bromo-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile
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Overview
Description
5-Bromo-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile is a chemical compound with a unique structure that includes a bromine atom, a carbonitrile group, and a bipyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives with altered functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can produce a variety of substituted bipyridine compounds .
Scientific Research Applications
5-Bromo-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Milrinone: 1,6-Dihydro-2-methyl-6-oxo-(3,4’-bipyridine)-5-carbonitrile.
6,6’-Dibromoisoindigo: 6-Bromo-3-(6-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-2H-indol-2-one.
Uniqueness
5-Bromo-6-oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbonitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C11H6BrN3O |
---|---|
Molecular Weight |
276.09 g/mol |
IUPAC Name |
5-bromo-6-oxo-2-pyridin-3-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6BrN3O/c12-9-4-8(5-13)10(15-11(9)16)7-2-1-3-14-6-7/h1-4,6H,(H,15,16) |
InChI Key |
GYNOHCGGVCWYPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C(=O)N2)Br)C#N |
Origin of Product |
United States |
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